molecular formula C20H20N2O3S B2505266 N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide CAS No. 851412-04-9

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide

Cat. No. B2505266
M. Wt: 368.45
InChI Key: OILZBHHKNUNCCR-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a synthetic molecule that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and characterization of structurally related sulfanyl acetamide derivatives, which suggests that the compound may share similar synthetic routes and biological properties .

Synthesis Analysis

The synthesis of related sulfanyl acetamide derivatives typically involves multi-step reactions starting from basic aromatic acids or esters. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide (CS2) to afford the core structure. Subsequent reactions with N-substituted-2-bromoacetamides yield the target compounds . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides follows a comparable pathway, starting from benzoic acid and proceeding through several intermediates before the final coupling reaction . These methods typically employ DMF and sodium hydride (NaH) as reagents, indicating that the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide might also involve such reagents and steps.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized using various spectral techniques such as EI-MS, IR, and (1)H-NMR. These techniques confirm the successful synthesis of the compounds and provide detailed information about the molecular framework, including the presence of specific functional groups and the overall molecular conformation . The presence of the sulfanyl group (-S-) and the acetamide moiety (-NHCOCH3) is a common feature in these compounds, which is likely to be present in the compound of interest as well.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl acetamide derivatives is not explicitly detailed in the provided papers. However, the synthesis process itself involves reactions such as esterification, hydrazide formation, cyclization, and nucleophilic substitution, which are indicative of the chemical behavior of these compounds . The presence of reactive functional groups like the sulfanyl and acetamide groups suggests that the compound may undergo further chemical transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfanyl acetamide derivatives, such as solubility, melting points, and stability, are not extensively discussed in the provided papers. However, the compounds' activity against various enzymes and microbes suggests that they have significant biological relevance. For example, some derivatives were found to be active against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, as well as showing antimicrobial and hemolytic activity . These biological activities imply that the compound may also possess similar properties, which could be of interest for pharmaceutical applications.

Scientific Research Applications

  • Antimicrobial Activity :

    • A study by (Attia et al., 2014) reported the synthesis of a compound with a similar structure, showing activity towards Staphylococcus aureus and other bacterial strains.
    • Another compound, exhibiting moderate antibacterial activity against various bacterial strains, was synthesized and evaluated by (Siddiqa et al., 2014).
  • Anticancer Properties :

    • Research by (Altıntop et al., 2017) highlighted the synthesis of benzodioxole-based dithiocarbamate derivatives, showing potential as anticancer agents against human lung adenocarcinoma and rat glioma cell lines.
    • Another study by (Horishny et al., 2021) synthesized derivatives with significant cytotoxic effects against leukemia cell lines.
  • Enzyme Inhibition :

    • A study conducted by (Abbasi et al., 2019) investigated sulfonamides with benzodioxane and acetamide moieties, revealing substantial inhibitory activity against certain enzymes.
  • Molecular Docking and Spectral Analysis :

    • (Almutairi et al., 2018) performed vibrational spectral analysis and quantum chemical computations on a compound with similar structure, providing insights into its antimicrobial properties.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-22-11-19(15-5-3-4-6-16(15)22)26-12-20(23)21-10-14-7-8-17-18(9-14)25-13-24-17/h3-9,11H,2,10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILZBHHKNUNCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide

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